![molecular formula C24H31N3O2 B6097275 N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6097275.png)
N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a bioactive peptide that has been shown to have promising effects on the prevention and treatment of dental caries, as well as other oral health conditions. In
Mecanismo De Acción
The mechanism of action of N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide is complex and multifaceted. One key mechanism involves the ability of this compound to bind to tooth enamel and form a protective layer that helps to prevent the demineralization of enamel. This compound also contains calcium and phosphate ions, which can help to remineralize tooth enamel and restore its strength and integrity. Additionally, this compound has been shown to inhibit the activity of oral bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a promising compound for dental applications. For example, this compound has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of tooth enamel. This compound has also been shown to inhibit the activity of oral bacteria, which can help to prevent the development of dental caries and other oral health conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied for its potential dental applications, which means that there is a wealth of scientific literature available on its properties and effects. However, one limitation of this compound is that it can be difficult to work with in lab experiments due to its complex mechanism of action and the need for specialized equipment and techniques.
Direcciones Futuras
There are many potential future directions for research on N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide. One area of focus could be on developing new methods for delivering this compound to the teeth and oral cavity, such as through the use of mouthwashes or toothpastes. Additionally, further research could be conducted on the specific mechanisms by which this compound inhibits the activity of oral bacteria and promotes remineralization of tooth enamel. Finally, more studies could be conducted on the potential applications of this compound in the treatment of other oral health conditions, such as periodontal disease.
Métodos De Síntesis
N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of Fmoc solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide has been extensively studied for its potential applications in the prevention and treatment of dental caries. In particular, this compound has been shown to enhance the remineralization of tooth enamel, which can help to prevent the development of cavities. This compound has also been investigated for its potential to inhibit the growth and activity of oral bacteria, which can contribute to the development of dental caries and other oral health conditions.
Propiedades
IUPAC Name |
N-[[1-[(3-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-24(21-8-4-12-25-16-21)26-15-20-7-5-13-27(18-20)17-19-6-3-11-23(14-19)29-22-9-1-2-10-22/h3-4,6,8,11-12,14,16,20,22H,1-2,5,7,9-10,13,15,17-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPLTQOSFSBCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN3CCCC(C3)CNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6097213.png)
![5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6097225.png)
![2-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6097228.png)
![2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6097234.png)
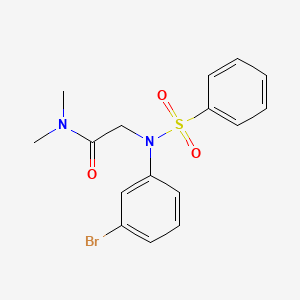
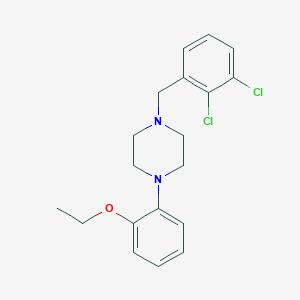
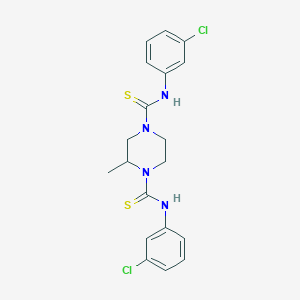
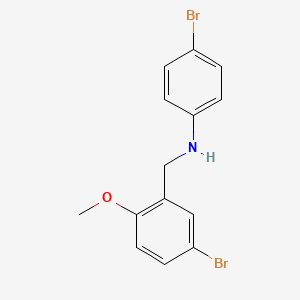
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6097262.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097267.png)
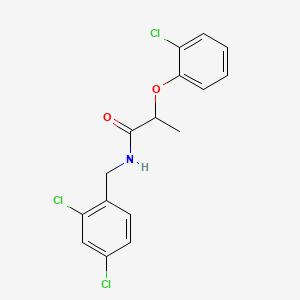
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6097285.png)
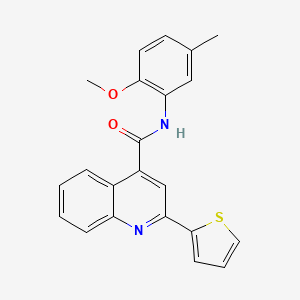
![2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride](/img/structure/B6097292.png)